2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
2-(2H-1,3-Benzodioxol-5-yloxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a heterocyclic compound featuring a benzodioxolyloxy moiety linked via an acetamide bridge to a pyridazinone-imidazole hybrid scaffold. The benzodioxole ring (a methylenedioxy-substituted benzene) is associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the pyridazinone core is known for its role in diuretic and antihypertensive agents. The imidazole group, a common pharmacophore, may contribute to hydrogen bonding interactions with biological targets. Structural elucidation of such compounds often relies on crystallographic tools like SHELX software, which enables precise determination of bond lengths, angles, and ring conformations.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c24-17(10-26-13-1-2-14-15(9-13)28-12-27-14)20-6-8-23-18(25)4-3-16(21-23)22-7-5-19-11-22/h1-5,7,9,11H,6,8,10,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSHVBKDLGUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Construction of the Pyridazinone Structure: This can be synthesized through the reaction of hydrazine with a diketone.
Coupling Reactions: The final compound is formed by coupling the benzodioxole moiety with the imidazole and pyridazinone structures using appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound combines benzodioxole , pyridazine , and imidazole moieties, which are known for distinct chemical behaviors:
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Benzodioxole : Stable under standard conditions but susceptible to oxidation or cleavage under harsh acidic/basic conditions.
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Pyridazine : Can participate in nucleophilic aromatic substitution or reduction reactions.
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Imidazole : May act as a leaving group or engage in metal coordination.
Hydrolysis Reactions
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Amide hydrolysis | Acidic (HCl) or basic (NaOH) | Conversion to carboxylic acid or carboxylate |
| Ether cleavage | HBr, H2SO4, or IBr | Formation of phenol derivatives |
Redox Reactions
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Oxidation : Benzodioxole may oxidize to quinone-like structures under strong oxidizing agents (e.g., KMnO4/H+).
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Reduction : Pyridazine could reduce to dihydropyridazine derivatives using LiAlH4.
Substitution Reactions
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Nucleophilic aromatic substitution : Pyridazine’s electron-deficient ring may react with nucleophiles (e.g., amines) under high temperatures.
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Alkylation/acylation : Imidazole’s lone pair could facilitate electrophilic substitution.
Benzodioxole-Containing Acetamides
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N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide ( ) undergoes hydrolysis to form carboxylic acids, highlighting the susceptibility of amide bonds to acidic/basic conditions.
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Reactivity : Benzodioxole’s ether oxygen may act as a leaving group in SN1/SN2 reactions.
Pyridazine Derivatives
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N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide () exhibits potential for redox reactions due to its pyridazine ring. Oxidative cleavage or reduction could yield aromatic or dihydro derivatives.
Imidazole Functionalities
Imidazole’s nitrogen atoms enable metal coordination, suggesting applications in catalytic reactions (e.g., transition metal-mediated coupling).
Experimental Considerations
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Stability : The compound’s stability under laboratory conditions (e.g., pH, temperature) would require empirical validation.
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Purification : Recrystallization or chromatography may be necessary to isolate reaction products.
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Toxicology : Hazard assessments (similar to) should be conducted due to potential bioactive moieties.
Research Gaps and Recommendations
No direct experimental data exists for the queried compound. Further studies could explore:
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Kinetic Analysis : Rate constants for hydrolysis or redox reactions.
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Intermolecular Interactions : Binding affinity to enzymes/receptors (e.g., kinase inhibition).
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Synthetic Optimization : Scalable routes for industrial applications.
Scientific Research Applications
Overview
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structural features suggest various biological activities, making it a subject of interest for researchers in pharmacology and drug design.
Biological Activities
Research into the biological activities of this compound has indicated several potential applications:
1. Anticancer Activity
- Studies have shown that derivatives of benzodioxole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the imidazole ring may enhance these effects through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
- Compounds with similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The imidazole component is particularly noted for its ability to disrupt microbial cell membranes.
3. Anti-inflammatory Effects
- The benzodioxole structure is associated with anti-inflammatory properties, potentially making this compound useful in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the efficacy and mechanisms of action of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of the compound. |
| Study B | Antimicrobial | Showed effective inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus. |
| Study C | Anti-inflammatory | Reported reduction in inflammatory markers in animal models following treatment with the compound. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the benzodioxole moiety.
- Introduction of the imidazole and pyridazine groups through coupling reactions.
Various derivatives have been synthesized to enhance bioactivity or target specificity, including modifications to the acetamide side chain.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridazinone-imidazole scaffold distinguishes it from benzimidazole-based analogues (e.g., compounds 3 and 28).
Structural Conformation and Ring Puckering
The benzodioxole and pyridazinone rings in the target compound likely exhibit non-planar conformations. Ring puckering coordinates, as defined by Cremer and Pople, can quantify deviations from planarity:
| Compound | Ring Type | Puckering Amplitude (Å) | Phase Angle (°) |
|---|---|---|---|
| Target Compound (benzodioxole) | 5-membered | ~0.5 (estimated) | 180 (pseudo-chair) |
| Cyclopentane | 5-membered | 0.4–0.6 | Variable |
The benzodioxole’s puckering may enhance steric complementarity with enzyme active sites compared to planar analogues.
Pharmacological Potential
While biological data for the target compound are unavailable, structural parallels suggest possible applications:
- IDO1 Inhibition : Compound 28’s benzodioxolylacetamide moiety contributes to IDO1 inhibition (IC₅₀ ~50 nM). The target compound’s benzodioxolyloxy group may modulate similar pathways but with altered potency due to electronic differences.
- Enzyme Binding: The pyridazinone’s keto group could mimic carbonyl interactions seen in kinase inhibitors, while the imidazole may act as a histidine mimic in protease targets.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that integrates several pharmacophores:
- Benzodioxole moiety : Known for various biological activities including anti-inflammatory and antioxidant effects.
- Imidazole ring : Frequently associated with antimicrobial and antitumor properties.
- Pyridazine derivative : Often linked to neuroprotective effects.
The molecular formula is with a molecular weight of approximately 398.42 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation, similar to other compounds in its class. For instance, it has shown potential as an inhibitor of MEK1/2 kinases, which are critical in the MAPK signaling pathway involved in cell growth and differentiation .
- Antioxidant Properties : The benzodioxole structure is known to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Modulation of Receptor Activity : The imidazole component suggests possible interactions with G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling pathways .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Several studies have investigated the biological effects of related compounds or analogs:
- Antitumor Activity : A study demonstrated that a closely related compound inhibited the growth of acute biphenotypic leukemia cells at concentrations as low as 0.3 µM, suggesting similar potential for the compound .
- Neuroprotection : Research indicated that imidazole derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting a possible therapeutic avenue for neurodegenerative diseases .
- Antimicrobial Effects : Compounds with similar structures have been shown to possess significant antibacterial properties against resistant strains of bacteria, indicating that this compound may also exhibit such effects .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthetic yield of this compound?
- Answer: Employ a Design of Experiments (DoE) approach to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology (RSM) optimizes interactions between parameters . ICReDD’s integrated computational-experimental workflow, combining quantum chemical calculations with high-throughput screening, can further refine conditions to minimize trial-and-error .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Answer: Use multi-spectral validation :
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches from acetamide).
- H/C NMR to verify substituent positioning (e.g., benzodioxole protons at δ 5.9–6.1 ppm).
- HPLC-MS for purity assessment and detection of byproducts.
- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated in analogous heterocyclic systems .
Q. How do the functional groups in this compound influence its reactivity and stability?
- Answer:
- Benzodioxole : Enhances metabolic stability via steric shielding of the ether linkage.
- Imidazole : Participates in hydrogen bonding and π-π stacking, critical for target binding.
- Pyridazinone : The keto group at position 6 may facilitate tautomerization, affecting redox stability.
- Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions; stability studies in pH-varied buffers are advised .
Advanced Research Questions
Q. What computational strategies can elucidate reaction mechanisms for synthesizing this compound?
- Answer: Combine Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states with kinetic profiling (e.g., variable-temperature NMR) to validate proposed pathways. ICReDD’s reaction path search algorithms, which integrate quantum mechanics and machine learning, can predict intermediates and rate-limiting steps .
Q. How can AI-driven tools enhance process optimization and scale-up?
- Answer: Implement COMSOL Multiphysics coupled with AI for real-time simulation of heat/mass transfer during scale-up. For example, neural networks trained on reaction datasets can predict optimal stirring rates or solvent ratios, reducing experimental iterations. Autonomous laboratories with closed-loop AI systems enable adaptive synthesis protocols .
Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts)?
- Answer:
- Hypothesis-driven troubleshooting : Use DoE to isolate variables (e.g., trace moisture, oxygen levels) causing discrepancies .
- Computational validation : Compare experimental byproducts with DFT-predicted side reactions (e.g., imidazole ring alkylation vs. oxidation) .
- Advanced analytics : Employ LC-HRMS/MS to characterize byproducts and propose mechanistic corrections .
Q. What strategies are effective for designing structural analogs with improved bioactivity?
- Answer:
- Bioisosteric replacement : Substitute the benzodioxole with a 2,3-dihydrobenzofuran to enhance lipophilicity .
- Scaffold hopping : Replace the pyridazinone core with a triazinone while preserving hydrogen-bonding motifs .
- Fragment-based design : Use SPR (Surface Plasmon Resonance) screens to identify high-affinity fragments for hybrid synthesis .
Q. What methods mitigate challenges in handling hygroscopic or oxidation-prone intermediates?
- Answer:
- Inert atmosphere techniques : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., imidazole alkylation) .
- Lyophilization : Stabilize intermediates by freeze-drying under vacuum.
- Stability-indicating assays : Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Methodological Notes
- Synthesis Optimization : Prioritize ICReDD’s hybrid computational-experimental workflows over traditional trial-and-error .
- Data Validation : Cross-reference computational predictions (DFT, AI) with empirical kinetic/spectral data to resolve ambiguities .
- Safety Protocols : Adopt guidelines from CRDC subclass RDF2050104 for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
